chemical structure and properties of 2-[(furan-2-yl)formamido]butanoic acid
chemical structure and properties of 2-[(furan-2-yl)formamido]butanoic acid
An In-Depth Technical Guide to 2-[(furan-2-yl)formamido]butanoic acid: Synthesis, Properties, and Potential Applications
Executive Summary: This technical guide provides a comprehensive overview of 2-[(furan-2-yl)formamido]butanoic acid, a molecule combining the biologically significant furan scaffold with a non-proteinogenic amino acid. While direct experimental data for this specific compound is limited, this document synthesizes information from its constituent parts and close structural analogs to present a detailed profile. It covers physicochemical properties, a robust synthesis protocol via the Schotten-Baumann reaction, methods for purification and characterization, and a discussion of its potential in drug discovery based on the known bioactivities of N-acyl amino acids and furan derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in novel heterocyclic compounds.
Introduction: The Convergence of Furan and Amino Acid Moieties
2-[(furan-2-yl)formamido]butanoic acid is an N-acylated amino acid derivative. This class of molecules is of significant interest in medicinal chemistry, as it combines the structural features of amino acids, which are fundamental biological building blocks, with various acyl groups that can modulate physicochemical properties and biological activity. The furan ring, a five-membered aromatic heterocycle, is a particularly noteworthy acyl group. It is considered a "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents and pharmacologically active compounds.[1][2] Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]
The incorporation of the furan nucleus into a butanoic acid backbone via an amide linkage creates a molecule with potential for unique biological interactions. The amide bond provides structural rigidity and hydrogen bonding capabilities, while the furan ring can engage in various receptor interactions.[6] This guide will detail the chemical nature, synthesis, and potential utility of this hybrid molecule.
Chemical Structure and Physicochemical Properties
The structure of 2-[(furan-2-yl)formamido]butanoic acid consists of a central butanoic acid moiety where the amino group at the alpha-position is acylated with a furan-2-carbonyl group.
Structural Information
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Molecular Formula: C₉H₁₁NO₄
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IUPAC Name: 2-[(furan-2-yl)formamido]butanoic acid
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Canonical SMILES: CCC(C(=O)O)NC(=O)C1=CC=CO1
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InChI Key: QSNGUCJSRYFXIZ-UHFFFAOYSA-N
Physicochemical Data
| Property | 2-[(furan-2-yl)formamido]butanoic acid (Predicted) | N-(2-Furoyl)glycine (Experimental Analog) | Data Source |
| Molecular Weight | 197.19 g/mol | 169.13 g/mol | PubChem |
| Monoisotopic Mass | 197.0688 Da | 169.0375 Da | PubChem |
| XLogP3 | 1.1 | -0.1 | PubChem |
| Melting Point | N/A | 163 - 165 °C | [6] |
| Water Solubility | N/A | 31.7 mg/mL | [6] |
| Topological Polar Surface Area | 79.5 Ų | 79.5 Ų | PubChem |
| Hydrogen Bond Donors | 2 | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | 4 | PubChem |
| Rotatable Bond Count | 4 | 3 | PubChem |
Synthesis and Characterization
The most direct and established method for synthesizing N-acyl amino acids is the Schotten-Baumann reaction.[7][8][9] This involves the acylation of an amino acid with an acyl chloride under basic aqueous conditions. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8][10]
Synthesis Workflow
The synthesis of 2-[(furan-2-yl)formamido]butanoic acid proceeds via the reaction of 2-aminobutanoic acid with 2-furoyl chloride.
Caption: Workflow for the synthesis of 2-[(furan-2-yl)formamido]butanoic acid.
Detailed Experimental Protocol: Schotten-Baumann Acylation
Causality: This protocol is based on the classic Schotten-Baumann conditions, which are ideal for acylating water-soluble amino acids. A two-phase system (e.g., water and dichloromethane) is often used, where the base in the aqueous phase neutralizes the generated HCl, while the product preferentially remains in the organic phase.[9]
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Dissolution of Amino Acid: Dissolve 2-aminobutanoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.2 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath. Rationale: The base deprotonates the amino group, increasing its nucleophilicity, and prepares to neutralize the HCl byproduct. Low temperature controls the exothermic reaction.
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Preparation of Acyl Chloride: In a separate flask, dissolve 2-furoyl chloride (1.05 eq) in an inert organic solvent such as dichloromethane (DCM) or diethyl ether. Rationale: 2-furoyl chloride is the acylating agent. It can be prepared by refluxing 2-furoic acid with thionyl chloride.[11]
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Acylation Reaction: Add the 2-furoyl chloride solution dropwise to the stirred, cooled amino acid solution over 30-45 minutes. Maintain vigorous stirring to ensure adequate mixing between the aqueous and organic phases. Rationale: Slow addition prevents localized overheating and side reactions. Vigorous stirring is crucial for interfacial reactions in a biphasic system.
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Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up and Isolation:
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Transfer the reaction mixture to a separatory funnel. Separate the aqueous and organic layers.
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Wash the organic layer with 1 M HCl and then with brine.
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To isolate the product, which is an acid, acidify the aqueous layer to a pH of 1-2 with concentrated HCl.[12] This will protonate the carboxylate, causing the N-acyl amino acid to precipitate.
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Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[13] Dry the purified crystals under vacuum.
Characterization
The structure and purity of the synthesized 2-[(furan-2-yl)formamido]butanoic acid should be confirmed using standard analytical techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals would include peaks for the furan ring protons, the α-proton of the butanoic acid chain, and the ethyl group protons. Spectroscopic data for similar furan-2-carboxamides can be used as a reference.[14][15]
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Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch (approx. 1650 cm⁻¹), the carboxylic acid C=O stretch (approx. 1710 cm⁻¹), and the N-H stretch (approx. 3300 cm⁻¹).
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Melting Point Analysis: A sharp melting point range indicates high purity.
Potential Biological Activity and Applications
While no specific biological activities have been reported for 2-[(furan-2-yl)formamido]butanoic acid, its structural components suggest several areas of potential therapeutic interest.
Rationale for Potential Bioactivity
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Antimicrobial/Antifungal: The furan nucleus is a core component of many antimicrobial agents.[1][3] The mechanism often involves the furan ring acting as a scaffold that facilitates bioactivation or interaction with microbial targets.[3]
-
Anti-inflammatory: Furan rings are present in agents that inhibit enzymes like cyclooxygenase (COX), which are involved in inflammation.[3]
-
Anticancer: Numerous furan derivatives have been evaluated as potential anticancer agents, acting through mechanisms such as apoptosis induction and cell cycle arrest.[1]
-
N-Acyl Amino Acid Signaling: N-acyl amino acids are a class of endogenous signaling lipids, chemically related to endocannabinoids, with growing therapeutic potential.[16] They are involved in various biological processes, and synthetic analogs are being explored for their pharmacological properties.
Hypothetical Mechanism of Action
A compound like 2-[(furan-2-yl)formamido]butanoic acid could potentially act as an enzyme inhibitor or a receptor ligand. For instance, it could target enzymes involved in fatty acid metabolism or signaling pathways regulated by N-acyl amides.
Caption: Hypothetical signaling pathways modulated by the target compound.
Stability and In Silico ADME/Tox Profile
Chemical Stability
The furan ring can be susceptible to degradation under certain conditions.
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Acidic Conditions: Strong acids, especially at elevated temperatures, can lead to degradation of the furan ring.[17] The stability is influenced by the substituents on the ring.
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Oxidative Stability: Furanic compounds can have poor oxidative stability, potentially forming peroxides and insoluble gums over time, which is a consideration for long-term storage.[11] Benzannulation is one strategy to improve the stability of the furan ring by incorporating it into a larger aromatic system.[18]
Predicted ADME/Tox Properties
In silico (computational) models are valuable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new chemical entities before synthesis, saving time and resources.[5][19][20]
For 2-[(furan-2-yl)formamido]butanoic acid, a preliminary in silico assessment would likely predict:
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Absorption: With an XLogP of 1.1 and a polar surface area of 79.5 Ų, the compound has properties consistent with good oral absorption potential according to Lipinski's Rule of Five.
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Distribution: The molecule is relatively small and may distribute into various tissues. Its ability to cross the blood-brain barrier would need specific prediction models.
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Metabolism: The furan ring and the amide bond could be sites of metabolic transformation by cytochrome P450 enzymes and hydrolases, respectively.
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Toxicity: Computational tools can predict potential toxicities such as mutagenicity or cardiotoxicity, guiding initial safety assessments.
Conclusion and Future Directions
2-[(furan-2-yl)formamido]butanoic acid represents a novel chemical entity with a foundation in well-established pharmacophores. While it remains an uncharacterized molecule, this guide provides a robust framework for its synthesis, purification, and characterization based on sound chemical principles and data from analogous compounds. The known biological activities of furan derivatives and N-acyl amino acids provide a strong rationale for investigating this compound in antimicrobial, anti-inflammatory, and anticancer screening programs.
Future research should focus on the practical synthesis and full spectroscopic characterization of the molecule. Following this, a systematic evaluation of its biological activity through in vitro assays is warranted to explore its therapeutic potential. Further studies on its metabolic stability and pharmacokinetic profile will be crucial for any progression toward drug development.
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